Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]-
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Overview
Description
Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the fluorophenyl group in this compound enhances its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives typically involves the reaction of pyridine with various substituents under specific conditions. For Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]-, one common method involves the reaction of 4-bromoacetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to form the desired pyridine derivative .
Industrial Production Methods
Industrial production of pyridine derivatives often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired compound. The exact industrial methods for Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Compounds: Known for their antimicrobial properties.
Fluorinated Pyridines: Used in various chemical and pharmaceutical applications.
Thiazoles: Exhibit diverse biological activities, including antimicrobial and antifungal properties.
Uniqueness
Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications, particularly in the development of new drugs and antimicrobial agents.
Properties
CAS No. |
62237-51-8 |
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Molecular Formula |
C13H12FNS |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-[2-(4-fluorophenyl)sulfanylethyl]pyridine |
InChI |
InChI=1S/C13H12FNS/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2 |
InChI Key |
CZJMWEKVYJWISH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC2=CC=NC=C2 |
Origin of Product |
United States |
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